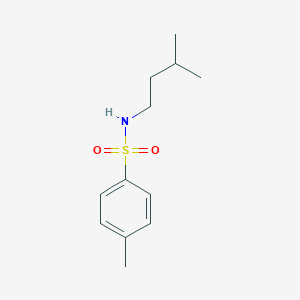
4-methyl-N-(3-methylbutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-methylbutyl)benzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group on the benzene ring and an N-(3-methylbutyl) group on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylbutyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: The major products are substituted benzenesulfonamides.
Oxidation Reactions: The major products are sulfonic acids or sulfonyl derivatives.
Reduction Reactions: The major products are amines or reduced sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-methylbutyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The 4-methyl and N-(3-methylbutyl) groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide: The parent compound without the 4-methyl and N-(3-methylbutyl) substitutions.
4-Methylbenzenesulfonamide: A derivative with only the 4-methyl substitution.
N-(3-Methylbutyl)benzenesulfonamide: A derivative with only the N-(3-methylbutyl) substitution.
Uniqueness: 4-methyl-N-(3-methylbutyl)benzenesulfonamide is unique due to the combined presence of both the 4-methyl and N-(3-methylbutyl) groups. This dual substitution enhances its chemical reactivity and biological activity compared to its simpler analogs. The specific arrangement of these groups also influences its physical properties, such as solubility and melting point, making it distinct from other benzenesulfonamide derivatives.
Eigenschaften
CAS-Nummer |
53226-44-1 |
|---|---|
Molekularformel |
C12H19NO2S |
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI-Schlüssel |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















